
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde, also known as PPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPIC is a piperazine derivative that has a carbonyl group and a phenylpropanoyl substituent attached to the piperazine ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is its high yield of synthesis, which makes it readily available for scientific research applications. Additionally, this compound has shown promising results in various fields of science, including medicinal chemistry and fluorescence spectroscopy. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde. One direction is to further investigate its mechanism of action and its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound can be used as a precursor for the synthesis of other piperazine derivatives, which can be studied for their potential applications in various fields of science.
Métodos De Síntesis
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde can be synthesized using different methods, including the reaction of piperazine with 3-phenylpropanoyl chloride, followed by oxidation of the resulting intermediate. Another method involves the reaction of piperazine with 3-phenylpropanal, followed by oxidation with potassium permanganate. These methods have been optimized to produce high yields of this compound.
Aplicaciones Científicas De Investigación
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has been studied for its potential applications in various fields of science. It has shown promising results in medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential as a precursor for the synthesis of other piperazine derivatives.
Propiedades
IUPAC Name |
4-(3-phenylpropanoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-12-15-8-10-16(11-9-15)14(18)7-6-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQIAGOIEKJMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

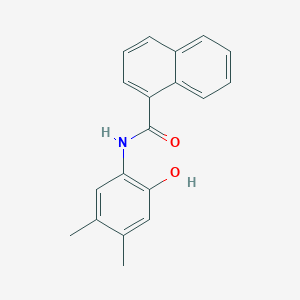
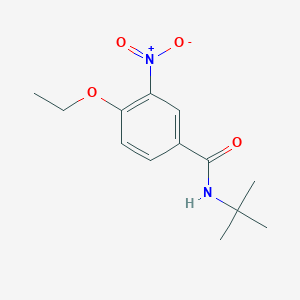

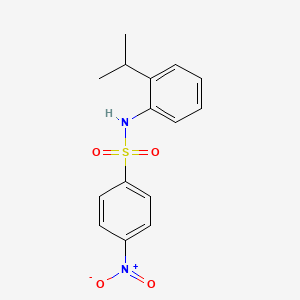
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)
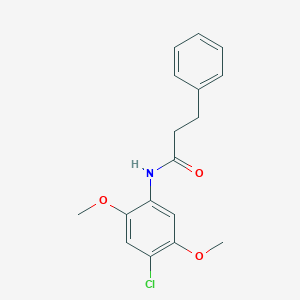
![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)
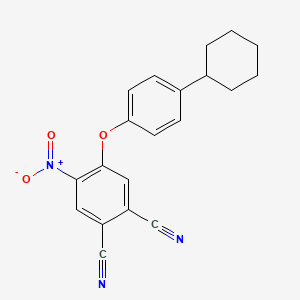
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)
![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
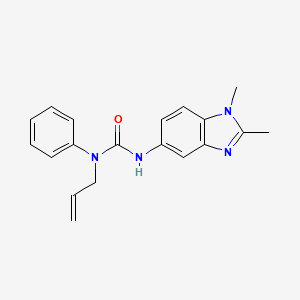
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)